Drospirénone
Vue d'ensemble
Description
La drospirénone est un progestatif synthétique couramment utilisé dans les pilules contraceptives orales pour prévenir la grossesse. Elle est également utilisée dans le traitement hormonal de la ménopause. La this compound est un analogue de la spironolactone et possède des propriétés anti-minéralocorticoïdes et anti-androgènes uniques .
Mécanisme D'action
Target of Action
Drospirenone is a synthetic progestin that primarily targets the progesterone receptor (PR), androgen receptor (AR), and mineralocorticoid receptor (MR) . These receptors play crucial roles in various physiological processes, including reproductive function, fluid balance, and androgenic effects .
Mode of Action
Drospirenone acts as an agonist of the PR, leading to a reduction in the frequency of gonadotropin-releasing hormone (GnRH) pulses from the hypothalamus and blunting the pre-ovulatory luteinizing hormone (LH) surge, thereby reducing the likelihood of effective ovulation . It also inhibits ovulation and causes changes in the cervical mucus and minor changes in the endometrium .
Biochemical Pathways
Drospirenone counteracts the estrogen-induced stimulation of the renin-angiotensin-aldosterone system and blocks testosterone from binding to androgen receptors . This unique mix of molecular actions on human endothelial cells sheds light on some of the actions of this compound on vascular function and on blood pressure .
Pharmacokinetics
Drospirenone exhibits a bioavailability of 66–85% . It is about 95% to 97% bound to serum plasma protein, likely to albumin . The metabolism of drospirenone is primarily hepatic, involving both CYP450-independent processes (reduction, sulfation, and cleavage of the lactone ring) and some contribution from CYP3A4 . The elimination half-life of drospirenone is approximately 25–33 hours, and it is excreted in both urine and feces .
Result of Action
The molecular and cellular effects of drospirenone’s action include a decrease in body mass index (BMI) and waist-hip ratio (WHR), a reduction in levels of luteinizing hormone (LH) and testosterone (T), and an increase in follicular stimulating hormone (FSH) . It also results in a significant decrease in bilateral ovarian volume .
Action Environment
Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of drospirenone. For instance, in patients with polycystic ovary syndrome (PCOS), treatment with drospirenone has shown beneficial hormonal and lipid profile along with considerable safety profile .
Applications De Recherche Scientifique
Drospirenone has a wide range of scientific research applications:
Analyse Biochimique
Biochemical Properties
Drospirenone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an agonist of the progesterone receptor, mimicking the effects of natural progesterone . Drospirenone also interacts with aldosterone receptors, blocking their activity and leading to increased sodium and water excretion . Additionally, it binds to androgen receptors, exerting antiandrogenic effects that help in reducing acne and hirsutism .
Cellular Effects
Drospirenone influences various cellular processes and cell types. It inhibits the maturation of ovarian follicles and prevents ovulation, thereby acting as a contraceptive . Drospirenone also affects cell signaling pathways by modulating the activity of progesterone and aldosterone receptors . This modulation impacts gene expression and cellular metabolism, leading to changes in water and electrolyte balance, as well as antiandrogenic effects .
Molecular Mechanism
At the molecular level, drospirenone exerts its effects through several mechanisms. It binds to progesterone receptors, mimicking the action of natural progesterone and inhibiting ovulation . Drospirenone also blocks aldosterone receptors, reducing sodium and water retention . Furthermore, it binds to androgen receptors, inhibiting their activity and reducing the effects of androgens on the skin and hair follicles . These interactions lead to changes in gene expression and enzyme activity, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of drospirenone have been observed to change over time. Drospirenone is stable under normal conditions and does not degrade rapidly . Long-term studies have shown that drospirenone maintains its efficacy in preventing ovulation and managing hormonal imbalances . Its effects on cellular function may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of drospirenone vary with different dosages in animal models. At low doses, drospirenone effectively inhibits ovulation and exerts antiandrogenic effects . At higher doses, it may cause adverse effects such as hyperkalemia and changes in blood pressure . Threshold effects have been observed, indicating that there is a specific dosage range within which drospirenone is most effective and safe .
Metabolic Pathways
Drospirenone is metabolized primarily in the liver through reduction, sulfation, and cleavage of its lactone ring . The major metabolites include drospirenone acid and 4,5-dihydro-drospirenone-3-sulfate . These metabolites are excreted through urine and feces . Drospirenone’s metabolism involves interactions with various enzymes, including cytochrome P450 enzymes, which contribute to its biotransformation .
Transport and Distribution
Drospirenone is transported and distributed within cells and tissues primarily through binding to serum albumin . It does not bind significantly to sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG) . The distribution half-life of drospirenone is approximately 1.6 to 2 hours, and it has an apparent volume of distribution of about 4 L/kg . Drospirenone is widely distributed in tissues, contributing to its therapeutic effects .
Subcellular Localization
Drospirenone’s subcellular localization is influenced by its binding to specific receptors and proteins. It is primarily localized in the cytoplasm, where it interacts with progesterone and aldosterone receptors . Drospirenone’s activity is modulated by its localization within specific cellular compartments, which affects its ability to regulate gene expression and enzyme activity . Post-translational modifications and targeting signals may also play a role in directing drospirenone to specific subcellular locations .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la drospirénone implique plusieurs étapes, à partir du dérivé 17-céto. La conversion des composés intermédiaires en this compound peut impliquer un traitement avec une base aqueuse suivi d'un acide aqueux .
Méthodes de production industrielle
La production industrielle de la this compound suit des voies de synthèse similaires, mais est optimisée pour la fabrication à grande échelle. Cela inclut l'utilisation de la synthèse régiosélective et des techniques de purification efficaces pour assurer un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La drospirénone subit diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxy en groupes céto.
Réduction : Réduction des doubles liaisons.
Substitution : Introduction de groupes fonctionnels à des positions spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et les réactions de la this compound comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les bases comme l'hydroxyde de sodium .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des composés intermédiaires qui sont ensuite traités pour donner de la this compound. Le produit final est caractérisé par sa structure unique de spirolactone .
Applications de la recherche scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme composé modèle dans l'étude des voies de synthèse et des mécanismes réactionnels.
Biologie : Etudiée pour ses effets sur les processus cellulaires et la régulation hormonale.
Médecine : Largement utilisée dans les contraceptifs oraux et le traitement hormonal substitutif. .
Mécanisme d'action
La this compound exerce ses effets en agissant comme un agoniste du récepteur de la progestérone, mimant l'action de la progestérone naturelle. Elle possède également des activités anti-minéralocorticoïdes et anti-androgènes, qui contribuent à son efficacité dans la prévention de la grossesse et le traitement des déséquilibres hormonaux . Les cibles moléculaires comprennent le récepteur de la progestérone, le récepteur des minéralocorticoïdes et le récepteur des androgènes .
Comparaison Avec Des Composés Similaires
Composés similaires
Lévonorgestrel : Un autre progestatif synthétique utilisé dans les contraceptifs.
Noréthindrone : Un progestatif utilisé dans les pilules contraceptives et le traitement hormonal.
Ethinylestradiol : Souvent combiné aux progestatifs dans les contraceptifs oraux
Unicité de la drospirénone
La this compound est unique en raison de ses propriétés anti-minéralocorticoïdes et anti-androgènes, qui ne sont pas couramment présentes dans les autres progestatifs. Cela la rend particulièrement efficace pour réduire la rétention d'eau et traiter des affections comme l'acné .
Propriétés
IUPAC Name |
(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METQSPRSQINEEU-HXCATZOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046465 | |
Record name | Drospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Drospirenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015467 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.25e-03 g/L | |
Record name | Drospirenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015467 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Drospirenone and ethinyl estradiol in combination suppress the release of follicle stimulating hormone (FSH) and luteinizing hormone (LH), preventing ovulation. Other changes induced by this drug which may aid in the prevention of pregnancy include alterations in cervical mucus consistency, hindering sperm movement, and lowering the chance of embryo implantation. Drospirenone is an analog of the diuretic spironolactone, which exerts anti-mineralocorticoid activity, blocking aldosterone receptors, which increases sodium and water excretion. Studies in animals have demonstrated that drospirenone administration leads to antiandrogenic activity. This activity helps to oppose the effects of naturally occurring androgens, inhibiting the binding of dihydrotestosterone (DHT) to its receptor, and preventing androgen synthesis in the ovaries, helping to treat acne and hirsutism. Drospirenone may also decrease the level of edema in sebaceous follicle during the second half of the menstrual cycle, when acne often appears., Combination oral contraceptives (COCs) act by suppression of gonadotropins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cervical mucus (which increases the difficulty of sperm entry into the uterus) and the endometrium (which reduces the likelihood of implantation)., Drospirenone is a spironolactone analogue with antimineralocorticoid activity. Preclinical studies in animals and in vitro have shown that drospirenone has no androgenic, estrogenic, glucocorticoid, or antiglucocorticoid activity. Preclinical studies in animals have also shown that drospirenone has antiandrogenic activity., Acne vulgaris is a skin condition with a multifactorial etiology including androgen stimulation of sebum production. While the combination of ethinyl estradiol and drospirenone increases sex hormone binding globulin (SHBG) and decreases free testosterone, the relationship between these changes and a decrease in the severity of facial acne in otherwise healthy women with this skin condition has not been established. The impact of the antiandrogenic activity of drospirenone on acne is not known., .... The pharmacological properties of drospirenone were investigated in vitro by receptor binding and transactivation experiments and in vivo in appropriate animal models. In qualitative agreement with progesterone, the compound binds strongly to the progesterone and the mineralocorticoid receptor and with lower affinity to androgen and glucocorticoid receptors. There is no detectable binding to the estrogen receptor. Steroid hormone agonistic and antagonistic activities of progesterone and drospirenone were compared in transactivation experiments. Individual steroid hormone receptors were artificially expressed together with a reporter gene in appropriate cell lines. Both hormones were unable to induce any androgen receptor-mediated agonistic activity. Rather, both progesterone and drospirenone distinctly antagonized androgen-stimulated transcriptional activation. Likewise, both compounds only very weakly activated the mineralocorticoid receptor but showed potent aldosterone antagonistic activity. Drospirenone did not induce glucocorticoid receptor-driven transactivation. Progesterone was a weak agonist in this respect. Drospirenone exerts potent progestogenic and antigonadotropic activity which was studied in various animal species. It efficiently promotes the maintenance of pregnancy in ovariectomized rats, inhibits ovulation in rats and mice and stimulates endometrial transformation in the rabbit. Furthermore, drospirenone shows potent antigonadotropic, i.e., testosterone-lowering activity in male cynomolgus monkeys. The progestogenic potency of drospirenone was found to be in the range of that of norethisterone acetate. The majority of clinically used progestogens are androgenic. Drospirenone, like progesterone, has no androgenic but rather an antiandrogenic effect. This property was demonstrated in castrated, testosterone propionate substituted male rats by a dose-dependent inhibition of accessory sex organ growth (seminal vesicles, prostate). In this model, the potency of drospirenone was about a third that of cyproterone acetate. Drospirenone, like progesterone, shows antimineralocorticoid activity, which causes moderately increased sodium and water excretion. This is an outstanding characteristic which has not been described for any other synthetic progestogen before. Drospirenone is eight to ten times more effective in this respect than spironolactone. The natriuretic effect was demonstrable for at least three weeks upon daily treatment of rats with a dose of 10 mg/animal. Drospirenone is devoid of any estrogenic, glucocorticoid or antiglucocorticoid activity. In summary, drospirenone, like progesterone, combines potent progestogenic with antimineralocorticoid and antiandrogenic activity in a similar dose range., For more Mechanism of Action (Complete) data for Drospirenone (9 total), please visit the HSDB record page. | |
Record name | Drospirenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01395 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Drospirenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7896 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
67392-87-4 | |
Record name | Drospirenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67392-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Drospirenone [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067392874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Drospirenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01395 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Drospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-3,5'(2H)-dione, 1,3',4',6,7,8,9,10,11,12,13,14,15,16,20,21-hexadecahydro-10,13-dimethyl-, [6R-(6α,7α,8β,9α,10β,13β,14α,15α,16α,17β)]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DROSPIRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N295J34A25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Drospirenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7896 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Drospirenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015467 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196-200, 201.3 °C | |
Record name | Drospirenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01395 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Drospirenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7896 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.